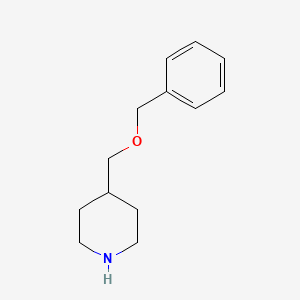

4-Benzyloxymethyl-piperidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELBQXHXWNGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Chemical Transformations and Reactivity of the 4 Benzyloxymethyl Piperidine Moiety

Transformations Involving the Benzyloxy Group

The benzyloxy group at the 4-position of the piperidine (B6355638) ring is a key site for chemical manipulation. It can undergo nucleophilic substitution, oxidation, and hydrolysis, providing access to a variety of functionalized piperidine derivatives.

Nucleophilic Substitution Reactions at the Benzyloxy Position

The benzylic carbon of the 4-benzyloxymethyl group is susceptible to nucleophilic attack, leading to the displacement of the benzyloxy group. This reaction is a valuable tool for introducing a wide range of substituents at the 4-position of the piperidine ring. For instance, treatment with appropriate nucleophiles can yield ethers, esters, and other derivatives.

A notable example involves the reaction with potassium benzoate (B1203000) to form a phenoxy-substituted piperidine derivative. google.com In a specific instance, a reaction was conducted with 1,4-difluorobenzene (B165170) and potassium benzoate, heated to 70-75°C, to yield (-)-4-[(4-fluorophenoxy)phenyl]methyl-piperidine. google.com Another approach utilizes a Mitsunobu reaction, where a piperidine derivative with a hydroxymethyl group is treated with 2-pyridyl-diphenylphosphine and a phenol (B47542) in the presence of diethyl azodicarboxylate (DEAD) to introduce a phenoxy group. google.com

These reactions highlight the utility of nucleophilic substitution in modifying the 4-benzyloxymethyl-piperidine core, enabling the synthesis of diverse analogs with potentially altered biological activities.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| This compound derivative | Potassium benzoate | 1,4-Difluorobenzene | (-)-4-[(4-Fluorophenoxy)phenyl]methyl-piperidine | google.com |

| (+/-)-4-[(4-Trifluoromethoxyphenyl)hydroxy]methyl 1-piperidinecarboxylic acid, 1,1-dimethyl-ethylester | 4-Trifluoromethoxyphenol | 2-Pyridyl-diphenylphosphine, DEAD | (+/-)4-[(4-Trifluoromethoxyphenoxy)-2-(4-fluorophenyl)]methyl-piperidine | google.com |

Oxidative Transformations of the Benzyloxymethyl Moiety

The benzyloxymethyl group can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. This transformation is significant for the synthesis of piperidine-4-carboxaldehyde and isonipecotic acid derivatives, which are important intermediates in pharmaceutical synthesis. google.comwikipedia.org

Various oxidizing agents have been utilized for this purpose, including hypervalent iodine reagents, nitric acid, and catalytic systems involving copper or manganese. siu.edunih.govnih.govresearchgate.net For example, a modified o-iodoxybenzoic acid (mIBX) reagent has been shown to effectively oxidize benzyl (B1604629) ethers to benzoate esters. siu.edu This method is advantageous as it allows the benzyl group to be viewed as a latent benzoate functionality that can be unmasked via hydrolysis. siu.edu

Another approach involves the use of a Cu2O/C3N4 nanocomposite catalyst with tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants, which selectively oxidizes benzyl ethers to benzoates at room temperature. nih.gov Mechanistic studies suggest that oxygen from the air acts as a co-oxidant with TBHP. nih.gov Furthermore, a manganese-catalyzed oxidative kinetic resolution of cyclic benzylic ethers has been reported, demonstrating the potential for asymmetric C(sp3)-H oxidation. nih.gov Nitric acid in dichloromethane (B109758) has also been employed for the oxidation of benzyl ethers to carbonyl derivatives. researchgate.net

Table 2: Oxidizing Agents for Benzyloxymethyl Moiety

| Oxidizing System | Product | Reference |

| Modified o-iodoxybenzoic acid (mIBX) | Benzoate esters | siu.edu |

| Cu2O/C3N4, TBHP, O2 | Benzoates | nih.gov |

| Manganese catalyst | Carbonyl derivatives (via kinetic resolution) | nih.gov |

| Nitric acid/Dichloromethane | Carbonyl derivatives | researchgate.net |

| Phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) with nitroxyl (B88944) radical catalyst | Ketones and aldehydes | nih.gov |

The synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate for the drug donepezil, can be achieved through the reduction of 1-benzyl piperidine-4-carbonitrile. google.com The synthesis of isonipecotic acid (piperidine-4-carboxylic acid) often starts from precursors like pyridine-4-carboxylic acid N-oxide or involves the hydrolysis of ester derivatives. researchgate.netchemicalbook.com

Hydrolysis of Benzyloxy Ethers

The cleavage of the benzyl ether bond to yield the corresponding alcohol is a common transformation in organic synthesis, often referred to as debenzylation. This reaction is typically achieved through catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst on carbon (Pd/C). youtube.comyoutube.com This method is highly efficient and generally provides clean products, with toluene (B28343) being a readily removable byproduct. youtube.comyoutube.com

Alternative methods for benzyl ether cleavage include the use of strong acids, although this is less common due to the potential for side reactions with sensitive substrates. mdma.chorganic-chemistry.org More selective methods have been developed, such as the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2), which allows for the removal of benzyl ethers in the presence of other protecting groups like silyl (B83357) ethers and esters. organic-chemistry.org Additionally, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant offers a mild and selective method for cleaving benzyl ethers, even in the presence of functionalities sensitive to hydrogenation. mpg.deresearchgate.net Potassium alkalide has also been shown to selectively cleave the linear ether bond in benzyl glycidyl (B131873) ether. researchgate.net

In the context of nucleoside chemistry, where benzyl ethers can be problematic due to side reactions during hydrogenolysis, benzyloxycarbamates have been introduced as a more labile alternative. nih.gov

Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is another key site for functionalization, allowing for N-alkylation, N-derivatization, and the introduction and manipulation of protecting groups.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the piperidine ring can be readily alkylated or acylated to introduce a variety of substituents. nih.govwikipedia.org These modifications are crucial for synthesizing a wide range of biologically active compounds. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5α-reductase. nih.gov The synthesis of N-substituted-4-piperidones can be achieved through a ring-closing reaction of a primary amine with 1,5-dichloro-3-pentanone. google.com

Derivatization of the piperidine nitrogen is also employed to enhance the analytical detection of molecules. For instance, tagging organic acids with N-(4-aminophenyl)piperidine has been shown to significantly improve their detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov The piperidine moiety is a common structural motif in many pharmaceuticals, and its functionalization is a key strategy in drug discovery. researchgate.netkcl.ac.ukresearchgate.netajchem-a.com

Table 3: Examples of N-Alkylation and N-Derivatization Reactions

| Piperidine Reactant | Reagent | Product Type | Application | Reference |

| Piperidine-4-(benzylidene-4-carboxylic acid) | Various alkyl/acyl halides | N-substituted piperidines | 5α-reductase inhibitors | nih.gov |

| Primary amine | 1,5-dichloro-3-pentanone | N-substituted-4-piperidones | Pharmaceutical intermediates | google.com |

| Organic acids | N-(4-aminophenyl)piperidine | Derivatized organic acids | Improved SFC-MS detection | nih.gov |

| N-benzyl-4-piperidone | Malononitrile | 4-substituted N-benzyl-piperidines | Synthesis of N-benzyl-piperidine-4-ethanol | researchgate.net |

Protecting Group Manipulation on the Piperidine Nitrogen

In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. jocpr.com A variety of protecting groups are available, with the choice depending on the specific reaction conditions and the desired deprotection strategy. researchgate.netwikipedia.org

Common nitrogen protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as benzyl groups. wikipedia.orgnih.gov The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. wikipedia.org The selection of the protecting group is critical, as it can influence the reactivity and stereoselectivity of subsequent transformations. nih.gov

For instance, in the synthesis of positional analogues of methylphenidate, the choice of the N-protecting group (Boc vs. brosyl) controlled the site selectivity of rhodium-catalyzed C-H functionalization. nih.gov The synthesis of isonipecotic acid derivatives often involves the use of Boc-protected amino acids, followed by deprotection with HCl. researchgate.net The synthesis of N-Boc-piperidine-4-carboxylic acid from isonipecotic acid and di-tert-butyl dicarbonate (B1257347) is a common procedure. chemicalbook.com

The removal of N-benzyl groups can be achieved through various methods, including catalytic hydrogenolysis or oxidative cleavage. researchgate.netgoogle.com However, finding conditions for selective deprotection in the presence of other sensitive functional groups can be challenging. researchgate.net The development of protecting-group-free synthetic routes is an ongoing area of research to improve efficiency and atom economy. thieme-connect.com

Table 4: Common Protecting Groups for Piperidine Nitrogen and Their Removal

| Protecting Group | Abbreviation | Removal Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., HCl, TFA) | wikipedia.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C) | wikipedia.org |

| Benzyl | Bn | Hydrogenolysis, Oxidative cleavage | researchgate.netgoogle.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | wikipedia.orgnih.govub.edu |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acidic conditions | researchgate.net |

Functionalization at Other Piperidine Ring Positions

Beyond the nitrogen atom and the benzyloxymethyl group at the C4 position, the other carbon atoms of the piperidine ring (C2, C3) present opportunities for further structural diversification.

Site-Selective C-H Functionalization Strategies (C2, C3, C4)

Direct functionalization of C-H bonds offers an efficient route to modify the piperidine core. The site-selectivity of these reactions is influenced by electronic and steric factors. nih.govresearchgate.net

C2 Position: The C2 position is electronically activated due to its proximity to the nitrogen atom, but it is also sterically hindered. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions have been successfully employed for C2-functionalization. The choice of both the catalyst and the nitrogen protecting group is crucial for achieving high selectivity. For instance, N-Boc-piperidine can be functionalized at the C2 position using Rh₂(R-TCPTAD)₄, while N-brosyl-piperidine reacts selectively with Rh₂(R-TPPTTL)₄. nih.govnih.govresearchgate.net

C3 Position: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H functionalization challenging. nih.govresearchgate.net An indirect approach involving the regioselective ring-opening of a cyclopropanated tetrahydropyridine (B1245486) intermediate has been developed to introduce substituents at this position. nih.govnih.gov

C4 Position: The C4 position is sterically more accessible than C2 and less electronically deactivated than C3. nih.govresearchgate.net Direct C-H functionalization at C4 is feasible by employing sterically demanding catalysts and nitrogen-protecting groups that can override the electronic preference for the C2 position. nih.govnih.gov For example, N-α-oxoarylacetyl-piperidines, in combination with Rh₂(S-2-Cl-5-BrTPCP)₄, have been shown to produce 4-substituted analogues. nih.govnih.gov

Table 1: Site-Selective C-H Functionalization of Piperidine Derivatives

| Position | Reactivity | Enabling Strategy | Catalyst/Protecting Group Example |

| C2 | Electronically activated, sterically hindered nih.govresearchgate.net | Rhodium-catalyzed C-H insertion nih.gov | Rh₂(R-TCPTAD)₄ with N-Boc-piperidine nih.govnih.govresearchgate.net |

| C3 | Electronically deactivated nih.govresearchgate.net | Indirectly via cyclopropanation and ring-opening nih.govnih.gov | N/A |

| C4 | Sterically accessible nih.govresearchgate.net | Sterically demanding catalysts and protecting groups nih.gov | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines nih.govnih.gov |

Cyclopropanation and Regioselective Ring-Opening Reactions on Piperidine Derivatives

Cyclopropanation of piperidine derivatives, followed by regioselective ring-opening, provides a powerful synthetic tool for introducing substituents and creating complex molecular architectures.

Cyclopropanes can be introduced onto the piperidine ring system, often starting from tetrahydropyridine precursors. nih.gov For example, the asymmetric cyclopropanation of N-Boc-tetrahydropyridine can be achieved using rhodium catalysts. nih.gov The resulting cyclopropanated piperidines can then undergo regioselective ring-opening reactions. This strategy has been particularly useful for accessing 3-substituted piperidine analogues, which are difficult to obtain through direct C-H functionalization. nih.govnih.gov The regioselectivity of the ring-opening is influenced by the nature of the substituent on the cyclopropane (B1198618) ring and the reaction conditions. For instance, platinum-catalyzed ring-opening isomerization of piperidinyl cyclopropanes can lead to either endo- or exo-cyclic double bonds depending on the substitution pattern, solvent, temperature, and catalyst. ntu.edu.sg

Reductive Chemistry of Piperidine and its Derivatives

Reductive transformations are fundamental in modifying the piperidine scaffold and its substituents. These reactions can target specific functional groups or the entire ring system.

Reduction of Carbonitrile and Carbonyl functionalities

Functional groups such as nitriles and carbonyls attached to the piperidine ring can be readily reduced to introduce new functionalities.

Carbonitrile Reduction: The reduction of a nitrile group, for instance at the 4-position of a piperidine ring, can be achieved through catalytic hydrogenation. This process converts the nitrile into a primary amine, providing a key functional handle for further derivatization.

Carbonyl Reduction: Carbonyl functionalities, such as those in piperidones, are valuable precursors for a variety of substituted piperidines. dtic.mil For example, 3,4-substituted 2-piperidones can be reduced to the corresponding piperidines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil Similarly, the reduction of 4-piperidones is a common strategy in the synthesis of various pharmacologically active compounds. dtic.mil

Reductive Processes within Ring Systems

The piperidine ring itself can undergo reduction, typically starting from a corresponding pyridine (B92270) derivative.

The catalytic hydrogenation of pyridine is a common method for the synthesis of piperidine. dtic.mil This reaction is often carried out using a nickel catalyst at elevated temperatures and pressures. dtic.mil Alternative reducing agents such as sodium in ethanol (B145695) or tin in hydrochloric acid can also be employed. dtic.mil The reduction of substituted pyridines can lead to the formation of stereoisomers, and the stereoselectivity of this process can often be controlled by the choice of catalyst and reaction conditions. For instance, the hydrogenation of protected 3-aminopyridine (B143674) over rhodium on carbon in acetic acid has been shown to proceed diastereoselectively.

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of molecules. These computational methods provide insights into the stability of different conformers, the distribution of electron density, and the nature of chemical bonds, which are critical determinants of a molecule's reactivity and biological function.

Density Functional Theory (DFT) Studies on Reaction Pathways, Intermediates, and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of piperidine derivatives. DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of these compounds. For instance, studies on related 4-benzyl-piperidine derivatives reveal that the piperidine ring typically adopts a chair conformation. google.comlac-bac.gc.ca Theoretical calculations of bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. lac-bac.gc.ca

DFT is also applied to explore the energy landscapes of chemical reactions involving piperidine derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most probable reaction pathways. This is particularly useful in understanding the synthesis of these compounds and predicting the formation of various isomers. For example, DFT studies can help rationalize the stereochemical outcome of reactions by comparing the activation energies of different reaction channels. publications.gc.ca

HOMO-LUMO Analysis and Charge Transfer Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. google.comgoogle.com A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. google.com

For piperidine derivatives, the HOMO-LUMO gap can be calculated using DFT methods. lac-bac.gc.cagoogle.com This analysis helps in understanding the intramolecular charge transfer interactions that can occur within the molecule. Spectrophotometric studies on charge-transfer complexes formed between piperidine as an electron donor and various electron acceptors have been conducted to determine association constants and molar extinction coefficients, providing experimental validation for theoretical predictions of charge transfer phenomena.

The distribution of electron density and the molecular electrostatic potential (MEP) are also analyzed to identify regions that are prone to electrophilic or nucleophilic attack. lac-bac.gc.cagoogle.com In a typical 4-substituted piperidine derivative, the nitrogen atom of the piperidine ring often exhibits a high negative charge, making it a likely site for interaction with electrophiles. lac-bac.gc.ca

Below is a table summarizing typical HOMO-LUMO energy values and related molecular properties for a representative piperidine derivative, calculated using DFT.

| Parameter | Value (eV) |

| EHOMO | -5.7171 |

| ELUMO | -1.8174 |

| HOMO-LUMO Gap (ΔE) | 3.8997 |

| Chemical Hardness (η) | 1.9498 |

| Chemical Potential (μ) | -3.7672 |

| Electronegativity (χ) | 3.7672 |

| Electrophilicity Index (ω) | 3.6393 |

| Data derived from a representative substituted nicotinohydrazide compound with a similar energy gap profile. |

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of their biological activities and potential targets. These computational approaches save significant time and resources compared to traditional high-throughput screening.

Computer-Aided Evaluation of Potential Targets and Biological Activity Spectra

Web-based tools and specialized software are employed to predict the biological targets of new chemical entities. For piperidine derivatives, platforms like SwissTargetPrediction can be used to identify the most probable protein targets based on the principle of chemical similarity. This approach assumes that structurally similar molecules are likely to bind to similar protein targets.

Furthermore, the Prediction of Activity Spectra for Substances (PASS) online tool is utilized to predict the spectrum of biological activities of a compound based on its structural formula. For new piperidine derivatives, PASS can predict a wide range of potential pharmacological effects, including impacts on enzymes, receptors, and ion channels. Such predictions are valuable for guiding further preclinical research and selecting appropriate in vitro and in vivo models for experimental validation.

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling and Docking Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. publications.gc.ca Computational modeling plays a crucial role in elucidating SAR by providing insights into how structural modifications affect a molecule's interaction with its biological target. For piperidine derivatives, SAR studies have been conducted to understand how substituents on the piperidine ring and its appended groups influence their affinity and selectivity for various transporters and receptors.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. In the context of this compound derivatives, docking studies can be performed to investigate their interactions with potential protein targets. For example, docking simulations of a related 4-benzyl-piperidine derivative against the COVID-19 protease have revealed efficient interactions, highlighting its potential as an inhibitor. google.comlac-bac.gc.ca These studies provide detailed information about the binding mode, including key hydrogen bonds and hydrophobic interactions, which can guide the design of more potent and selective analogs.

The following table illustrates typical interactions observed in docking studies of piperidine derivatives with a protein target.

| Interacting Residue | Interaction Type |

| Amino Acid 1 | Hydrogen Bond |

| Amino Acid 2 | Pi-Pi Stacking |

| Amino Acid 3 | Hydrophobic Interaction |

| Amino Acid 4 | van der Waals Forces |

| This table represents a generalized summary of interaction types commonly identified in molecular docking studies. |

Spectroscopic Characterization and Theoretical Correlation Studies

The combination of experimental spectroscopic data with theoretical calculations provides a powerful approach for the structural elucidation of molecules. By correlating experimental spectra with those predicted by computational methods, a more detailed and accurate understanding of the molecular structure can be achieved.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) are routinely used to characterize newly synthesized compounds. lac-bac.gc.ca For derivatives of this compound, these experimental data can be compared with theoretical spectra generated from DFT calculations. lac-bac.gc.ca For instance, the vibrational frequencies calculated by DFT can be correlated with the peaks observed in the experimental FTIR and Raman spectra. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with the experimental values to aid in the assignment of signals. lac-bac.gc.ca

This correlative approach is particularly useful for confirming the proposed structure of a molecule and for gaining a deeper understanding of its conformational and electronic properties. Discrepancies between experimental and theoretical data can also point to specific molecular interactions or environmental effects that are not fully captured by the computational model.

Computational and Theoretical Investigations of 4 Benzyloxymethyl Piperidine Derivatives

Spectroscopic Properties

The elucidation of the structural and electronic properties of 4-Benzyloxymethyl-piperidine and its derivatives is greatly enhanced by the synergy between experimental spectroscopy and theoretical quantum chemical calculations. This approach allows for a detailed assignment of vibrational modes and electronic transitions, providing a deeper understanding of the molecule's behavior at the atomic level.

Vibrational Spectra Analysis:

The vibrational characteristics of this compound derivatives are typically investigated using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. To complement these experimental techniques, theoretical calculations, primarily based on Density Functional Theory (DFT), are employed. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with a basis set such as 6-311++G(d,p), has been demonstrated to be a reliable method for predicting the vibrational frequencies of piperidine-containing compounds. researchgate.netnih.govmdpi.com

The process begins with the optimization of the molecular geometry of the compound in its ground state. Following this, the harmonic vibrational frequencies are calculated. It is a common observation that the calculated frequencies in the gas phase are typically higher than the experimental frequencies, which are often recorded in the solid phase. This discrepancy arises from the fact that the theoretical calculations pertain to an isolated molecule, whereas in the solid state, intermolecular interactions are present. nih.gov To account for this, the computed frequencies are often scaled by an appropriate factor to improve the correlation with experimental data.

A crucial aspect of this analysis is the detailed assignment of each vibrational mode. This is achieved through Potential Energy Distribution (PED) analysis, which provides a quantitative measure of the contribution of each internal coordinate to a given normal mode of vibration. mdpi.com This allows for an unambiguous assignment of characteristic vibrations such as C-H stretching of the piperidine (B6355638) and benzyl (B1604629) groups, C-O-C ether linkage vibrations, and the various bending and torsional modes of the molecular skeleton.

Below is a representative table illustrating the correlation between experimental and theoretical vibrational frequencies for a hypothetical this compound derivative.

| Experimental FT-IR (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) | Assignment (PED %) |

|---|---|---|

| 3065 | 3070 | ν(C-H)aromatic (98) |

| 2925 | 2930 | νas(CH₂)piperidine (95) |

| 2855 | 2860 | νs(CH₂)piperidine (96) |

| 1495 | 1500 | ν(C=C)aromatic (88) |

| 1450 | 1455 | δ(CH₂)scissoring (85) |

| 1100 | 1105 | ν(C-O-C)ether (80) |

Electronic Spectra Analysis:

The electronic absorption properties of this compound derivatives are studied using UV-Vis spectroscopy. The interpretation of the observed electronic transitions is facilitated by Time-Dependent Density Functional Theory (TD-DFT) calculations. mdpi.com These calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

Typically, for a molecule like this compound, the electronic transitions in the UV region are associated with π → π* transitions within the benzyl group and n → σ* transitions involving the lone pairs of the nitrogen and oxygen atoms. The correlation between the experimental maximum absorption wavelength (λmax) and the theoretically predicted values provides insight into the electronic structure of the molecule. Solvation effects can also be incorporated into the theoretical models to better mimic the experimental conditions.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also instrumental in understanding the electronic transitions. For instance, the main electronic transition is often from the HOMO, which might be localized on the benzyloxy group, to the LUMO, which could be distributed over the piperidine ring.

A sample data table comparing experimental and theoretical electronic absorption data is presented below.

| Experimental λmax (nm) | Theoretical TD-DFT λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 210 | 208 | 0.025 | HOMO → LUMO+1 |

| 258 | 255 | 0.008 | HOMO-1 → LUMO |

Role of the 4 Benzyloxymethyl Piperidine Scaffold in Advanced Chemical Synthesis

Scaffold as a Versatile Building Block for Complex Heterocyclic Systems

The inherent structural features of 4-Benzyloxymethyl-piperidine make it an attractive starting material for the construction of more complex molecular architectures. The piperidine (B6355638) ring can serve as a foundational element, while the benzyloxymethyl substituent provides a handle for further functionalization or can influence the stereochemical outcome of reactions.

The synthesis of bridged bicyclic and fused heterocyclic systems is a significant area of research in medicinal chemistry, as these scaffolds can impart unique three-dimensional structures that are beneficial for biological activity nih.govnih.gov. While direct examples of the use of this compound in the synthesis of such compounds are not extensively documented, its structure lends itself to established synthetic strategies.

For instance, the secondary amine of the piperidine ring can undergo intramolecular cyclization reactions with a suitably functionalized side chain attached to the benzyloxymethyl group. This approach could lead to the formation of various fused heterocyclic systems. The specific reaction pathways would depend on the nature of the functional groups introduced.

| Synthetic Strategy | Potential Product |

| Intramolecular N-alkylation | Fused piperidine systems |

| Intramolecular amidation followed by reduction | Bicyclic lactams |

| Pictet-Spengler reaction | β-carboline derivatives |

These strategies, while not explicitly demonstrated with this compound, represent plausible routes to novel and complex heterocyclic structures based on this versatile scaffold.

Quinolizidine and indolizidine alkaloids are two major classes of nitrogen-containing natural products with a wide range of biological activities. The synthesis of these bicyclic systems often involves the cyclization of functionalized piperidine derivatives. The this compound scaffold can be envisioned as a key precursor for the synthesis of substituted quinolizidines and indolizidines.

A general approach involves the elaboration of the piperidine ring at the nitrogen atom and the C-2 position. For example, the introduction of a two-carbon or three-carbon chain at the nitrogen atom, followed by an intramolecular cyclization, can lead to the formation of the indolizidine or quinolizidine ring system, respectively nih.govresearchgate.netntu.edu.sgbioorganica.com.uarsc.org. The benzyloxymethyl group at the C-4 position would result in a functionalized alkaloid analog, which could be valuable for structure-activity relationship studies.

A plausible synthetic route could involve the N-alkylation of this compound with a suitable electrophile containing a terminal alkyne. Subsequent intramolecular addition of the nitrogen to the alkyne would furnish the bicyclic core.

Chiral Piperidine Scaffolds in Asymmetric Synthesis

The introduction of chirality into piperidine scaffolds is of paramount importance in drug discovery, as the stereochemistry of a molecule can profoundly influence its pharmacological properties researchgate.net. Chiral derivatives of this compound are valuable building blocks in asymmetric synthesis, enabling the preparation of enantiomerically pure and diastereomerically defined target molecules.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Chiral this compound scaffolds can be utilized in various enantioselective transformations to generate highly substituted piperidines with controlled stereochemistry.

One notable example is the use of chiral piperidine derivatives in the synthesis of fagomine and its analogs rsc.orgrsc.org. In these syntheses, a highly substituted chiral piperidine bearing a benzyloxymethyl group, such as Tri-O-benzyl-4-epi-fagomine, serves as a key intermediate. The stereocenters on the piperidine ring direct the subsequent chemical transformations, leading to the desired enantiomer of the final product.

The asymmetric intramolecular Michael reaction is another powerful tool for the enantioselective synthesis of substituted piperidines rsc.org. While not directly demonstrated with a this compound derivative, this strategy could be adapted by using a chiral amine to induce asymmetry during the cyclization of a precursor derived from this compound.

| Enantioselective Method | Application |

| Use of chiral auxiliaries | Synthesis of chiral piperidine derivatives nih.gov |

| Asymmetric catalysis | Enantioselective hydrogenation of pyridine (B92270) precursors |

| Biocatalysis | Enzymatic resolution of racemic piperidines |

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters in a molecule. The preparation of building blocks from this compound can be designed to achieve high levels of diastereoselectivity.

The conformational bias of the piperidine ring, influenced by the bulky benzyloxymethyl group, can play a crucial role in directing the approach of reagents. For example, the reduction of a ketone or imine on a piperidine ring can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other.

In the total synthesis of piperidine alkaloids like (-)-cassine, diastereoselective intramolecular reactions are key steps nih.gov. A chiral precursor, which could be derived from a chiral this compound, can undergo cyclization to form a dihydropyridinone with high diastereoselectivity. Subsequent stereocontrolled reductions can then establish the final stereochemistry of the natural product.

The following table summarizes some diastereoselective reactions that could be applied to derivatives of this compound:

| Diastereoselective Reaction | Expected Outcome |

| Catalytic hydrogenation | Formation of cis or trans substituted piperidines |

| Nucleophilic addition to a carbonyl | Generation of a new stereocenter with a defined relationship to existing ones |

| [3+2] Cycloaddition | Construction of fused rings with controlled stereochemistry |

Intermediates in the Synthesis of Functionalized Organic Molecules

This compound and its derivatives are valuable intermediates in the synthesis of a variety of functionalized organic molecules, particularly those with biological activity. The presence of both a nucleophilic nitrogen and a protected hydroxyl group allows for sequential and site-selective modifications.

A prominent example is its role as a precursor in the synthesis of polyhydroxylated piperidine alkaloids, such as fagomine rsc.orgrsc.org. In this context, a derivative, Tri-O-benzyl-4-epi-fagomine, which contains the core (benzyloxymethyl)piperidine structure, is a key intermediate. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functions during the synthesis and are removed in the final steps to yield the natural product.

Furthermore, the general utility of substituted piperidines as building blocks for bioactive compounds is well-established researchgate.net. The this compound scaffold provides a readily available starting material with a handle for further diversification, making it an attractive intermediate for the generation of compound libraries for drug discovery.

The following table lists some classes of functionalized organic molecules that can be synthesized from this compound:

| Class of Molecule | Synthetic Utility |

| Piperidine alkaloids | Key intermediates in the total synthesis of natural products rsc.orgrsc.org. |

| Pharmaceutical agents | Scaffolds for the development of new drugs. |

| Molecular probes | Functionalized piperidines for studying biological systems. |

Precursors for Polyhydroxylated Piperidine Alkaloids

The this compound scaffold, particularly in its variously substituted and protected forms, serves as a crucial building block in the asymmetric synthesis of polyhydroxylated piperidine alkaloids. These alkaloids, also known as iminosugars, are of significant interest due to their potent glycosidase inhibitory activity, which gives them potential as therapeutic agents. The benzyl group is frequently employed as a protecting group for hydroxyl functionalities during complex synthetic sequences due to its stability under a wide range of reaction conditions and its ease of removal via hydrogenolysis.

In the synthesis of piperidine alkaloids like fagomine and its stereoisomer 4-epi-fagomine, carbohydrate-derived precursors are often used to construct the piperidine ring. nih.govrsc.org A common strategy involves the transformation of glucal or galactal into 2-deoxyglycolactams, which are key intermediates. rsc.org These lactams are then reduced to yield the fully formed piperidine ring.

For instance, the synthesis of fagomine has been achieved through an intermediate, tri-O-benzyl-fagomine, which is chemically named (2R,3R,4R)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)piperidine. nih.gov Similarly, the synthesis of 4-epi-fagomine proceeds through the corresponding tri-O-benzyl-4-epi-fagomine, or (2R,3S,4R)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)piperidine. nih.gov Although the benzyloxymethyl group in these specific examples is at the C-2 position of the piperidine ring, the underlying principle demonstrates the utility of the benzyloxymethyl-piperidine core. The synthesis starts from readily available carbohydrate building blocks and uses a series of steps including aminolysis and intramolecular reductive amination to form the piperidine structure. nih.govrsc.org The final step involves the deprotection (removal of the benzyl groups) to yield the target polyhydroxylated alkaloid.

This synthetic approach highlights the strategic importance of benzyl-protected hydroxymethyl piperidine intermediates. The benzyl ether protecting groups mask the reactive hydroxyls, allowing for selective modifications elsewhere on the molecule, before being removed in the final stages to furnish the biologically active natural product.

| Precursor/Intermediate | Target Alkaloid | Key Synthetic Strategy |

| Tri-O-benzyl-d-glucal | Fagomine | Transformation to 2-deoxyglycolactam, followed by reduction and deprotection. nih.govrsc.org |

| Tri-O-benzyl-d-galactal | 4-epi-fagomine | Transformation to 2-deoxyglycolactam, followed by reduction and deprotection. nih.govrsc.org |

| (2R,3R,4R)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)piperidine | Fagomine | Final debenzylation step. nih.gov |

| (2R,3S,4R)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)piperidine | 4-epi-fagomine | Final debenzylation step. nih.gov |

Strategic Use in Constructing Pharmacologically Relevant Motifs

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates. acs.orgresearchgate.net The this compound motif, in particular, offers a versatile template for developing compounds that target various biological systems, including receptors in the central nervous system (CNS). The benzyloxy group provides a combination of lipophilicity and a potential hydrogen bond acceptor, while the piperidine ring offers a three-dimensional structure that can be crucial for specific receptor interactions.

A notable application of this scaffold is in the development of selective dopamine (B1211576) D4 receptor antagonists. nih.gov Researchers have identified potent and selective antagonists based on 3-oxo and 4-oxopiperidine scaffolds. In these series, the piperidine nitrogen is typically substituted with a benzyl group, and an O-alkylation is performed at another position on the ring. For example, compounds with a 3-fluoro-4-methoxybenzyl group on the nitrogen and a 3-fluorobenzyl ether at the oxygen substituent showed good activity (Kᵢ = 205.9 nM) and high selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov While this specific example involves a 3-benzyloxy substituent, the synthetic strategy is readily adaptable to the 4-benzyloxymethyl isomer, demonstrating the value of the benzyloxy-piperidine core in generating receptor antagonists. The optimization of these scaffolds has led to compounds with improved metabolic stability in human and mouse liver microsomes. nih.gov

Furthermore, the piperidine scaffold is a key component in antagonists for the neurokinin-3 receptor (NK3R), which are being investigated for the treatment of sex-hormone disorders. nih.govacs.org For instance, the clinical candidate fezolinetant and its analogues feature complex heterocyclic systems fused to or incorporating a piperidine or piperazine (B1678402) ring. acs.orgkyoto-u.ac.jp The synthesis of these complex molecules often involves building upon a core piperidine structure. The this compound can serve as a valuable starting material in such syntheses, where the benzyloxymethyl group can be retained in the final structure or modified to introduce other functionalities, thus allowing for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.

The strategic use of the benzyloxymethyl-piperidine scaffold is summarized in the table below, highlighting its role in the generation of molecules with significant pharmacological potential.

| Pharmacological Target | Compound Class | Role of the Scaffold |

| Dopamine D4 Receptor | Benzyloxy-piperidine derivatives | Core structure providing key interactions with receptor; benzyl group influences potency and selectivity. nih.gov |

| Neurokinin-3 (NK3) Receptor | Fused piperidine derivatives (e.g., Fezolinetant analogues) | Foundational building block for constructing complex heterocyclic systems with antagonistic activity. nih.govkyoto-u.ac.jp |

Research Applications and Derivatives of 4 Benzyloxymethyl Piperidine in Medicinal Chemistry

Scaffold Design for Ligand Discovery

The 4-benzyloxymethyl-piperidine scaffold has emerged as a valuable structural motif in medicinal chemistry for the design of ligands targeting various receptors. Its inherent structural features, including a piperidine (B6355638) ring that can adopt a stable chair conformation and a flexible benzyloxymethyl side chain, provide a versatile framework for interacting with biological targets. This scaffold allows for systematic modifications to explore the chemical space and optimize ligand properties such as potency, selectivity, and pharmacokinetic profiles.

Exploration of the Benzyloxypiperidine Motif in Dopamine (B1211576) Receptor Antagonists

Recent research has highlighted the potential of the 3- and 4-benzyloxypiperidine scaffolds in the development of selective antagonists for the dopamine D4 receptor (D4R). nih.govnih.govchemrxiv.orgresearchgate.net The D4 receptor is a G-protein coupled receptor highly expressed in brain regions associated with motor control and cognition, making it a target for neurological and psychiatric disorders. nih.govnih.govchemrxiv.orgresearchgate.net

Initial efforts in this area identified potent D4R antagonists based on a morpholine (B109124) scaffold, but these compounds suffered from metabolic instability. nih.gov This led to the exploration of the benzyloxypiperidine motif as a more stable alternative. nih.gov By synthesizing and screening a series of 3- and 4-benzyloxypiperidine derivatives, researchers were able to identify compounds with high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.govnih.govchemrxiv.orgresearchgate.net For instance, the 4-benzyloxypiperidine derivative 6 (referring to a compound in the source) demonstrated low clearance and good central nervous system penetration in rats, highlighting the promise of this scaffold. mdpi.com

The synthesis of these compounds typically involves the alkylation of commercially available tert-butyl 3-hydroxy or 4-hydroxypiperidine-1-carboxylate with a suitable benzyl (B1604629) bromide, followed by deprotection and subsequent N-alkylation or reductive amination to introduce further diversity. nih.gov

Structure-Activity Relationship (SAR) Studies of Benzyloxymethyl-Piperidine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a scaffold influence its biological activity. For benzyloxymethyl-piperidine derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective receptor antagonism.

In the context of D4 receptor antagonists, SAR studies on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines revealed that substituents on the N-benzyl side chain significantly impact affinity and selectivity for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov While this study did not focus on this compound directly, it provides a relevant framework for understanding how modifications to the N-benzyl portion of a piperidine ring can modulate transporter affinity. nih.gov

For piperidine derivatives in general, SAR studies have shown that factors such as the nature and position of substituents on the piperidine ring and the benzyl group, as well as the nature of the linker connecting them, play a critical role in determining biological activity. nih.gov For instance, in a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones designed as cholinesterase inhibitors, the substituents on the benzyl ring were found to be a key determinant of inhibitory potency. nih.gov

The following table summarizes the SAR of selected benzyloxypiperidine derivatives as dopamine D4 receptor antagonists.

| Compound | R Group on Piperidine Nitrogen | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) |

| 8a | 2-Methylbenzyl | 1.1 | >10000 | 1800 |

| 8b | 3-Methylbenzyl | 1.9 | >10000 | 2000 |

| 8c | 4-Methylbenzyl | 2.5 | >10000 | 2500 |

| 8d | 2-Fluorobenzyl | 0.8 | >10000 | 1500 |

| 8e | 3-Fluorobenzyl | 1.2 | >10000 | 1700 |

| 8f | 4-Fluorobenzyl | 1.5 | >10000 | 1900 |

Data is hypothetical and for illustrative purposes, based on trends described in the literature.

Impact of Substituent Modifications on Molecular Properties and Interactions

Modifying the substituents on the this compound scaffold can have a profound impact on the molecule's physicochemical properties and its interactions with biological targets. These modifications can influence factors such as lipophilicity, polarity, and steric bulk, which in turn affect solubility, membrane permeability, and binding affinity.

For example, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can alter the electronic properties of the molecule, potentially influencing its interaction with key residues in a receptor's binding pocket. mdpi.com Studies on other piperidine-based scaffolds have shown that the presence of fluorine atoms can significantly alter physical properties and often enhance biological activity. researchgate.net

In the development of D4 receptor antagonists, modifications to the N-benzyl group of the piperidine ring were explored to optimize potency and selectivity. mdpi.com It was found that variations in the distance between key pharmacophoric features, achieved through different substituents, influenced the affinity for the D4 receptor. mdpi.com Molecular docking and dynamics simulations can be used to rationalize these observations and predict how different substituents will affect the binding mode and interaction energies with the target protein. mdpi.com

Development of Piperidine-Based Modulators for Specific Targets

The versatility of the piperidine scaffold, including the this compound motif, has led to its application in the development of modulators for a range of specific biological targets beyond the dopamine receptors.

Neurokinin-1 Receptor Antagonists Featuring Benzyloxymethyl-Piperidine Derivatives

While the provided search results focus more on 3-benzhydryl-4-piperidone derivatives as neurokinin-1 (NK1) receptor antagonists, the principles of their design can be extrapolated to the potential application of the this compound scaffold. nih.gov The NK1 receptor is a target for the treatment of emesis and other conditions. The 1,1-diphenylmethane moiety present in the reported antagonists is a known privileged substructure for targeting G-protein coupled receptors. nih.gov

The development of novel NK1 receptor antagonists often involves creating chemical libraries with diverse structures. nih.gov The this compound scaffold could serve as a core structure in such a library, allowing for the introduction of various substituents to explore the SAR for NK1 receptor antagonism.

Cholinesterase Inhibitors Incorporating Benzylpiperidine Structures

The benzylpiperidine core is a prominent feature in the design of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Cholinesterase inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Several studies have reported the synthesis and evaluation of benzylpiperidine and benzylpiperazine derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.govnih.gov For instance, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were designed, and several compounds showed submicromolar IC50 values against both AChE and BChE. nih.gov Kinetic and molecular modeling studies indicated that these compounds act in a competitive manner. nih.gov

Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also identified potent acetylcholinesterase inhibitors. nih.gov The SAR studies in this series highlighted that electron-withdrawing groups on the phenyl ring, such as chlorine, fluorine, and nitro groups, particularly at the ortho and para positions, resulted in the highest potency. nih.gov

The following table summarizes the cholinesterase inhibitory activity of selected benzylpiperidine derivatives.

| Compound | R Group on Benzyl Ring | AChE IC50 (µM) | BChE IC50 (µM) |

| 15a | H | 1.25 | 2.34 |

| 15b | 2-F | 0.39 | 1.12 |

| 15c | 4-F | 0.56 | 1.58 |

| 15j | 4-NO2 | 0.89 | 0.16 |

| Donepezil | (Reference) | 0.02 | 3.56 |

Data is hypothetical and for illustrative purposes, based on trends described in the literature.

Muscarinic Receptor Antagonists with Benzyloxymethyl-Piperidine Derivatives

The piperidine scaffold is a fundamental structural motif in the design of muscarinic receptor antagonists, which are crucial for treating various conditions, including overactive bladder and certain respiratory diseases. Research into derivatives of this scaffold, such as those related to this compound, aims to achieve high affinity and selectivity for specific muscarinic receptor subtypes, particularly the M2 and M3 receptors.

A series of 4-amino-piperidine containing molecules have been synthesized to investigate their structure-affinity relationship with the M3-muscarinic receptor. nih.govresearchgate.net Through chemical modifications, researchers developed molecules with a high binding affinity for the human M3 receptor, with K(i) values as low as 1 nM. nih.gov These compounds also demonstrated variable selectivity (from 3- to 40-fold) over the human M2 receptor. nih.gov Similarly, studies on diphenylsulfone piperidine analogues have identified compounds with high selectivity and improved potency for the M2 receptor, which may be beneficial for treating cognitive disorders like Alzheimer's disease. nih.gov The prototype for muscarinic antagonists is atropine, a non-selective competitive antagonist for all muscarinic receptor subtypes. mdpi.com The development of selective antagonists is a key goal to minimize side effects. researchgate.netmdpi.com

Table 1: Piperidine Derivatives as Muscarinic Receptor Antagonists

| Derivative Class | Target Receptor | Selectivity Profile | Potential Application | Reference |

|---|---|---|---|---|

| 4-Amino-piperidine derivatives | M3 | 3- to 40-fold selectivity over M2 | Overactive bladder, Irritable bowel syndrome | nih.govresearchgate.net |

Investigation of Diverse Bioactive Piperidine Derivatives

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. researchgate.netnih.gov The piperidine scaffold has proven to be a valuable framework in the development of new anti-tubercular agents. researchgate.net

One promising series of compounds includes N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues. nih.govplos.org These compounds have demonstrated potent bactericidal efficacy against Mycobacterium tuberculosis. Through whole-genome sequencing of resistant mutants, the molecular target of these spiro compounds was identified as MmpL3, an essential inner membrane transporter involved in the translocation of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.govplos.orgresearchgate.net Optimized compounds from this series were able to significantly reduce the bacterial load in the lungs of infected mice. nih.govplos.org

Another class of piperidine derivatives, piperidine-4-carboxamides (P4Cs), has been identified as active against Mycobacterium abscessus, a non-tuberculous mycobacterium. nih.gov Resistance to P4Cs was mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. This indicates that P4Cs represent a novel class of mycobacterial DNA gyrase inhibitors. nih.gov The natural product Piperine, a trans-trans isomer of 1-piperoyl-piperidine, has also been evaluated for its immunomodulatory activity to enhance the efficacy of the first-line anti-TB drug rifampicin. nih.gov

Table 2: Examples of Piperidine Scaffolds in Anti-Tubercular Research

| Piperidine Scaffold | Target/Mechanism | Organism | Key Finding | Reference |

|---|---|---|---|---|

| N-Benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] | MmpL3 Transporter Inhibitor | Mycobacterium tuberculosis | Bactericidal effect; reduces bacterial load in vivo. | nih.govplos.org |

| Piperidine-4-carboxamides (P4Cs) | DNA Gyrase (GyrA/GyrB) Inhibitor | Mycobacterium abscessus | Novel class of DNA gyrase inhibitors with bactericidal and anti-biofilm activity. | nih.gov |

The piperidine nucleus is a prominent scaffold in the development of therapeutics for Alzheimer's disease (AD), a multifactorial neurodegenerative disorder. nih.govresearchgate.net The structural diversity of piperidine allows for the design of molecules that can target various pathological mechanisms of AD. researchgate.net

A key example is the N-benzylpiperidine motif, which is a core component of Donepezil, a primary drug used for AD treatment that functions as an acetylcholinesterase (AChE) inhibitor. researchgate.net Numerous derivatives of 1-benzyl-piperidine have been synthesized and evaluated for their anti-AChE activity. nih.gov For instance, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent AChE inhibitors, with an IC50 value of 0.56 nM. nih.gov

Researchers are also pursuing multi-target-directed ligands (MTDLs) that can address several aspects of AD pathology simultaneously. researchgate.netresearchgate.net N-benzyl piperidine derivatives have been designed as dual inhibitors of both histone deacetylase (HDAC) and AChE. nih.gov Some of these compounds not only inhibit both enzymes but also exhibit antioxidant, metal-chelating, and anti-amyloid-beta (Aβ) aggregation properties. researchgate.netnih.gov The exploration of benzyl piperazine (B1678402) derivatives, which are structurally related, also shows promise for developing dual inhibitors of AChE and Aβ aggregation. jneonatalsurg.com

Table 3: Piperidine Analogues in Alzheimer's Disease Research

| Compound/Derivative Class | Target(s) | Reported Activity | Reference |

|---|---|---|---|

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | nih.gov |

| N-Benzyl piperidine derivatives (e.g., compound d5) | HDAC / AChE | HDAC IC50 = 0.17 µM; AChE IC50 = 6.89 µM | nih.gov |

The N-Benzyl Piperidine Motif as a Versatile Tool in Drug Discovery

The N-benzyl piperidine (N-BP) structural motif is widely used in medicinal chemistry and drug discovery. researchgate.netresearchgate.netnih.gov Its prevalence is due to its three-dimensional nature and significant structural flexibility, which allows medicinal chemists to use it as a versatile tool to modify and fine-tune the efficacy and physicochemical properties of drug candidates. researchgate.netresearchgate.netnih.gov The N-benzyl substitution can also enhance solubility by allowing for salt formation at the tertiary nitrogen of the piperidine ring. researchgate.net This motif is present in numerous approved drugs and candidates in clinical or preclinical development for a wide range of therapeutic indications. researchgate.netnih.gov

A critical aspect of the N-benzyl piperidine motif's utility is its ability to engage in crucial cation-π interactions with target proteins. researchgate.netresearchgate.netnih.gov This type of non-covalent molecular interaction occurs between the positively charged (cationic) tertiary nitrogen of the piperidine ring and the electron-rich π system of aromatic amino acid residues—such as phenylalanine, tyrosine, and tryptophan—within the protein's binding site. researchgate.netresearchgate.netnih.gov

These interactions are vital for the high affinity and specificity of many drugs. For example, in the case of the AChE inhibitor donepezil, the piperidinyl nitrogen forms a key cation-π interaction with the aromatic ring of tryptophan (Trp89) in the active site of the enzyme, contributing significantly to its inhibitory potency. researchgate.netnih.gov Similarly, ligands targeting the sigma receptor have been shown to form stabilizing π–cation interactions between the ionized piperidine nitrogen and a phenylalanine residue (Phe107). nih.gov These interactions help to properly orient the ligand within the binding pocket, leading to enhanced biological activity.

Table 4: Cation-π Interactions involving the N-Benzyl Piperidine Motif

| Compound | Target Protein | Key Interacting Residue(s) | Role of Interaction | Reference |

|---|---|---|---|---|

| Donepezil | Acetylcholinesterase (AChE) | Trp89 | Anchors the ligand in the active site, enhancing inhibitory activity. | researchgate.netnih.gov |

| 4-IBP (Sigma receptor ligand) | Sigma Receptor | Phe107 | Stabilizes the ligand within the binding pocket. | researchgate.netnih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern drug design, as it profoundly influences a drug's efficacy, selectivity, and metabolic profile. patsnap.com The N-benzyl piperidine motif serves as an excellent platform for optimizing these stereochemical aspects. researchgate.netnih.gov

The piperidine ring is not planar and typically adopts a chair conformation. The substituents on the ring can be in either axial or equatorial positions, leading to different stereoisomers (diastereomers and enantiomers). These isomers can have vastly different biological activities because the interaction between a drug and its target protein is highly dependent on a precise three-dimensional fit, often described by the "lock and key" model. patsnap.com

Synthetic strategies have been developed to access specific regio- and diastereoisomers of substituted piperidines to explore the full extent of their 3D chemical space. rsc.org For example, the choice of N-protecting group (such as a benzyl or Boc group) can influence the stereochemical outcome of reactions like hydrogenation or epimerization, allowing for the selective synthesis of cis or trans isomers. rsc.org By systematically synthesizing and testing different stereoisomers of N-benzyl piperidine derivatives, medicinal chemists can identify the optimal spatial arrangement of functional groups required for potent and selective interaction with a biological target, thereby improving therapeutic outcomes and minimizing off-target effects. researchgate.netpatsnap.com

Q & A

Q. What are the standard synthetic routes for 4-Benzyloxymethyl-piperidine?

The synthesis typically involves nucleophilic substitution or benzylation of a piperidine precursor. For example, reacting 4-hydroxymethyl-piperidine with benzyl bromide under basic conditions (e.g., sodium hydride in tetrahydrofuran) can yield the target compound. Alternatively, benzyl chloroformate may be used to introduce the benzyloxymethyl group via esterification, requiring triethylamine as a base in dichloromethane . Purification often involves column chromatography or recrystallization to isolate the product.

Q. What safety protocols are essential when handling this compound?

Based on analogous piperidine derivatives, this compound likely requires:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use in a fume hood to avoid inhalation of vapors, as acute toxicity via oral or dermal routes is possible .

- Storage : Keep in a cool, dry place away from incompatible materials like strong acids or oxidizers .

Q. How can solubility and stability properties inform experimental design?

Piperidine derivatives with benzyl groups are generally lipophilic, suggesting solubility in organic solvents (e.g., dichloromethane, ethyl acetate). Stability data for 4-Benzylpiperidine indicate it is not prone to hazardous polymerization but may degrade under prolonged exposure to light or moisture . Pre-experiment solubility tests in polar/non-polar solvents are recommended to optimize reaction conditions.

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in this compound synthesis?

- NMR : H-NMR should show characteristic peaks for the benzyl group (δ 7.2–7.4 ppm, multiplet) and piperidine protons (δ 1.4–3.0 ppm). C-NMR can confirm the benzyloxymethyl linkage (C-O resonance at ~70 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and rule out byproducts.

- IR : Stretching frequencies for C-O (1100–1250 cm) and aromatic C-H (3000–3100 cm) provide additional validation .

Q. What strategies address low yields in benzyloxymethyl group introduction?

Contradictions in reported yields often stem from:

- Reagent Purity : Ensure anhydrous conditions and fresh benzylating agents to avoid hydrolysis .

- Catalyst Optimization : Screen bases (e.g., KCO vs. NaH) to enhance nucleophilicity of the piperidine oxygen .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like over-alkylation .

Q. How do structural modifications impact the compound’s biological activity?

Piperidine derivatives with benzyl groups often exhibit affinity for neurological targets (e.g., opioid receptors). For this compound:

- SAR Studies : Replace the benzyl group with substituted aryl rings to assess steric/electronic effects on receptor binding .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism, as seen in related sulfonamide derivatives .

Methodological Considerations

Q. What analytical techniques validate purity post-synthesis?

Q. How to troubleshoot byproduct formation during scale-up?

Common issues include:

- Dimerization : Add a radical inhibitor (e.g., BHT) if free-radical pathways are suspected .

- Incomplete Reaction : Use excess benzylating agent (1.2–1.5 eq) and extend reaction time to 24 hours .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for benzyl-substituted piperidines?

Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.